molecular formula C12H16BNO4 B568088 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid CAS No. 1218790-83-0

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

Cat. No. B568088
M. Wt: 249.073
InChI Key: OBHSWJBFUUNHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, also known as (Tetrahydrofuran-2-yl)methyl 3-boronobenzamide , is commonly used in organic synthesis as a reagent for cross-coupling reactions, particularly in the formation of carbon-carbon bonds .


Molecular Structure Analysis

The molecular formula of this compound is C12H16BNO4 . The molecular weight is 249.07100 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that boronic acids are often used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

Phenylboronic acid derivatives, including 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, play a pivotal role in organic synthesis and catalysis. Notably, phenylboronic acid has been utilized as an efficient and convenient catalyst in the synthesis of tetrahydrobenzo[b]pyrans, offering advantages like operational simplicity, shorter reaction times, and higher yields, while minimizing environmental pollution (Nemouchi et al., 2012). Additionally, it's been used in the development of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators through a rational and structure-based drug design, emphasizing its significance in the enhancement of pharmacological properties (Shaffer et al., 2015).

Role in Chemical Reactions

Phenylboronic acids, including the specified derivative, are crucial in various chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been highlighted as an effective catalyst for dehydrative amidation between carboxylic acids and amines, pivotal for α-dipeptide synthesis (Wang et al., 2018). These compounds also find applications in the synthesis of complex structures like 3-[4-(Pyridin-2-yl)phenyl]-9-(4-fluorophenyl)-9H-carbazole, demonstrating their versatility in organic synthesis (Xi-cun, 2010).

Biologically Active Precursors

Derivatives of phenylboronic acid, such as the one , are key precursors for the synthesis of biologically active products like drugs, flavors, and agrochemicals. A notable instance is the use of enantiopure 2-methyl-3-substituted tetrahydrofurans in a stereocontrolled and efficient methodology for obtaining such synthons, highlighting the importance of these compounds in the pharmaceutical and agrochemical industries (Brenna et al., 2017).

Utility in Structural and Vibrational Studies

The derivatives of phenylboronic acid are utilized in structural and vibrational studies to understand molecular interactions and stability. For example, 3-formylphenylboronic acid and 4-formylphenylboronic acid have been investigated for their conformational, structural, vibrational, electronic, and molecular docking properties, emphasizing the utility of these compounds in detailed molecular analysis (Tanış et al., 2020).

Application in Nanotechnology

Phenylboronic acids are crucial in nanotechnology, particularly in the creation of nanomaterials for biological applications. A study demonstrates the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, showcasing the potential of these compounds in creating advanced materials for biological sensing and imaging (Mu et al., 2012).

Contributions to Drug Delivery Systems

Derivatives of phenylboronic acid have been shown to improve the targetability of drug delivery systems. For instance, phenylboronic acid-functionalized amphiphilic block copolymer micelles have been shown to recognize HepG2 cells and promote drug uptake, highlighting the potential of these compounds in targeted cancer therapies (Zhang et al., 2013).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

[3-(oxolan-2-ylmethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1,3-4,7,11,16-17H,2,5-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHSWJBFUUNHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2CCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675304
Record name (3-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

CAS RN

1218790-83-0
Record name B-[3-[[[(Tetrahydro-2-furanyl)methyl]amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.